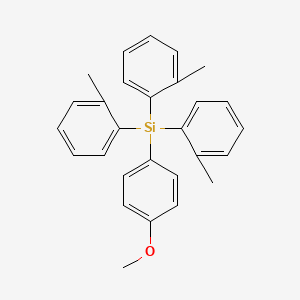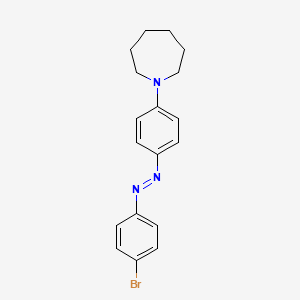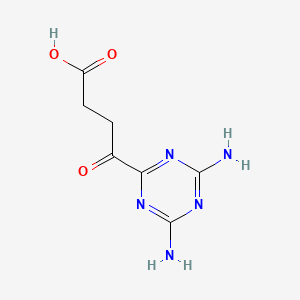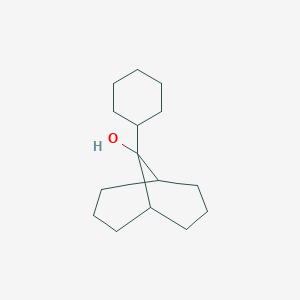
(4-Methoxyphenyl)tri(o-tolyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)tri(o-tolyl)silane is an organosilicon compound with the molecular formula C28H28OSi It is characterized by the presence of a methoxyphenyl group and three o-tolyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)tri(o-tolyl)silane typically involves the reaction of (4-methoxyphenyl)trichlorosilane with o-tolylmagnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
(4−Methoxyphenyl)trichlorosilane+3 o-tolylmagnesium bromide→(4−Methoxyphenyl)tri(o-tolyl)silane+3 MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)tri(o-tolyl)silane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The o-tolyl groups can be substituted with other aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)tri(o-tolyl)silane.
Reduction: Formation of this compound with a reduced silicon-oxygen bond.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)tri(o-tolyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)tri(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can form stable bonds with various organic and inorganic species. These interactions enable the compound to exert its effects in different applications, such as catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)tris(4-(dimethylamino)phenyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
- Tris(4-(trimethylsilyl)phenyl)silane
Uniqueness
(4-Methoxyphenyl)tri(o-tolyl)silane is unique due to the presence of both methoxy and o-tolyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
14311-02-5 |
|---|---|
Fórmula molecular |
C28H28OSi |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C28H28OSi/c1-21-11-5-8-14-26(21)30(27-15-9-6-12-22(27)2,28-16-10-7-13-23(28)3)25-19-17-24(29-4)18-20-25/h5-20H,1-4H3 |
Clave InChI |
CMGCKYFDANCZQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Si](C2=CC=C(C=C2)OC)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)





![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)




![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)

